N-(2,6-Diméthylphényl)acétamide-d3

Vue d'ensemble

Description

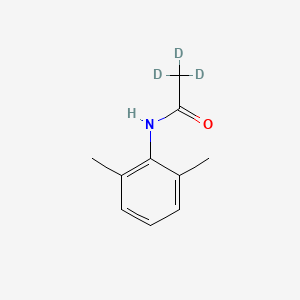

N-(2,6-Dimethylphenyl)acetamide-d3 is a deuterated analog of N-(2,6-Dimethylphenyl)acetamide, where three hydrogen atoms are replaced by deuterium. This compound is often used as a reference standard in analytical chemistry due to its stable isotopic labeling. It has a molecular formula of C10H10D3NO and a molecular weight of 166.23 g/mol .

Applications De Recherche Scientifique

N-(2,6-Dimethylphenyl)acetamide-d3 is widely used in scientific research, including:

Analytical Chemistry: As a reference standard for mass spectrometry and NMR spectroscopy.

Biological Studies: Used in metabolic studies to trace the pathways of drug metabolism.

Pharmaceutical Research: Employed in the development and validation of analytical methods for drug testing.

Industrial Applications: Utilized in quality control processes for the production of pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)acetamide-d3 typically involves the acylation of 2,6-dimethylaniline with deuterated acetic anhydride. The reaction is carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen. The reaction can be represented as follows:

2,6-Dimethylaniline+Deuterated Acetic Anhydride→N-(2,6-Dimethylphenyl)acetamide-d3

Industrial Production Methods

Industrial production of N-(2,6-Dimethylphenyl)acetamide-d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is often produced in specialized facilities equipped to handle deuterated reagents and solvents .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-Dimethylphenyl)acetamide-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it back to 2,6-dimethylaniline.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) can be used under basic conditions.

Major Products

Oxidation: N-(2,6-Dimethylphenyl)acetamide N-oxide.

Reduction: 2,6-Dimethylaniline.

Substitution: Various substituted amides depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of N-(2,6-Dimethylphenyl)acetamide-d3 is primarily related to its role as an analytical standard. It does not exert biological effects but serves as a stable isotopic marker in various analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and identification in complex mixtures.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,6-Dimethylphenyl)acetamide: The non-deuterated analog.

N-(2,6-Dimethylphenyl)chloroacetamide: A chloro-substituted derivative.

2,6-Dimethylacetanilide: Another structural analog.

Uniqueness

N-(2,6-Dimethylphenyl)acetamide-d3 is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical properties. This makes it particularly valuable in research applications where precise isotopic differentiation is required .

Activité Biologique

N-(2,6-Dimethylphenyl)acetamide-d3, also known as N-(2,6-dimethylphenyl)acetamide-2,2,2-d3, is a deuterated derivative of N-(2,6-dimethylphenyl)acetamide. Its molecular formula is C10H10D3NO, and it has a molecular weight of 166.2 g/mol. This compound is primarily used in research settings, particularly in studies involving pharmacokinetics and metabolic pathways due to its isotopic labeling.

The biological activity of N-(2,6-Dimethylphenyl)acetamide-d3 can be inferred from studies on its non-deuterated counterpart. Research indicates that similar compounds exhibit various pharmacological effects:

- Analgesic Properties : Compounds with the acetamide structure have been associated with analgesic effects, likely through modulation of pain pathways in the central nervous system.

- Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Pharmacokinetics

Deuterated compounds like N-(2,6-Dimethylphenyl)acetamide-d3 are utilized to study metabolic pathways without altering the biological activity significantly. The presence of deuterium can affect the compound's stability and metabolism:

- Metabolic Stability : Deuterated compounds generally exhibit increased metabolic stability compared to their non-deuterated analogs due to the kinetic isotope effect.

- Half-life Extension : Studies suggest that deuteration can lead to an extended half-life, allowing for prolonged therapeutic effects.

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial efficacy of various acetamide derivatives, including those structurally related to N-(2,6-Dimethylphenyl)acetamide-d3. Results showed significant activity against Gram-positive bacteria, indicating potential therapeutic applications in treating infections caused by resistant strains. -

Analgesic Studies :

Research involving pain models demonstrated that compounds similar to N-(2,6-Dimethylphenyl)acetamide exhibited analgesic effects comparable to standard analgesics like acetaminophen. The study highlighted the importance of structural modifications in enhancing efficacy.

Comparative Data Table

| Property | N-(2,6-Dimethylphenyl)acetamide | N-(2,6-Dimethylphenyl)acetamide-d3 |

|---|---|---|

| Molecular Formula | C10H13NO | C10H10D3NO |

| Molecular Weight | 163.22 g/mol | 166.2 g/mol |

| Analgesic Activity | Moderate | Moderate |

| Antimicrobial Activity | Significant | Significant |

| Metabolic Stability | Standard | Enhanced |

| Half-life | Standard | Extended |

Synthesis and Characterization

The synthesis of N-(2,6-Dimethylphenyl)acetamide-d3 typically involves the deuteration of its precursor compound using deuterated reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the incorporation of deuterium and the structural integrity of the compound.

Future Directions

Ongoing research aims to explore:

- Enhanced Therapeutic Applications : Investigating how structural modifications can improve efficacy and reduce side effects.

- Metabolic Pathway Analysis : Utilizing deuterated compounds to trace metabolic pathways and identify potential drug interactions.

Propriétés

IUPAC Name |

2,2,2-trideuterio-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPTXWYBRKRZES-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747639 | |

| Record name | N-(2,6-Dimethylphenyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329834-68-5 | |

| Record name | N-(2,6-Dimethylphenyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.